Phenoxyacetyl chloride
Overview
Description
Phenoxyacetyl chloride is an organic compound with the molecular formula C8H7ClO2 . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Phenoxyacetyl chloride is a chemical compound used in the synthesis of various biochemicals. It has been used in the synthesis of macrocyclic bis-β-lactams , 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester , and N-protected guanosine derivatives . These compounds have diverse biological targets, depending on their structure and function.
Mode of Action
This compound acts as an acylating agent in chemical reactions . It reacts with nucleophilic sites on target molecules, leading to the formation of new compounds. For example, it can react with guanosine derivatives to form N-protected guanosine derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific compounds synthesized using it. For instance, N-protected guanosine derivatives synthesized using this compound can be involved in RNA synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the compounds synthesized using it. For example, the synthesis of N-protected guanosine derivatives can facilitate RNA synthesis .
Action Environment
This compound is sensitive to moisture and can react with water . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity. It is typically handled and stored under conditions that minimize exposure to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetyl chloride can be synthesized through the reaction of phenol with thionyl chloride. The reaction typically involves the slow addition of thionyl chloride to phenol at a controlled temperature, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the same method but on a larger scale. The reaction is carried out in a well-ventilated area with appropriate safety measures due to the corrosive nature of thionyl chloride and the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetyl chloride undergoes various chemical reactions, including:
Acylation: It reacts with amines to form amides.
Hydrolysis: It reacts with water to form phenoxyacetic acid and hydrochloric acid.
Cycloaddition: It can participate in [2+2] cycloaddition reactions to form β-lactams.
Common Reagents and Conditions:
Amines: Used in acylation reactions to form amides.
Water: Used in hydrolysis reactions.
Imines: Used in cycloaddition reactions to form β-lactams.
Major Products:
Amides: Formed from acylation reactions.
Phenoxyacetic Acid: Formed from hydrolysis.
β-Lactams: Formed from cycloaddition reactions.
Scientific Research Applications
Phenoxyacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of macrocyclic bis-β-lactams and N-protected guanosine derivatives.
Biology: Employed in the synthesis of compounds for RNA synthesis.
Medicine: Utilized in the production of penicillin derivatives and other pharmaceuticals.
Industry: Used in the manufacture of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Phenylacetyl chloride: Similar in structure but lacks the phenoxy group.
- Dichloroacetyl chloride: Contains two chlorine atoms, making it more reactive.
- Benzoyl chloride: Contains a benzoyl group instead of a phenoxy group.
- Methoxyacetyl chloride: Contains a methoxy group, which alters its reactivity .
Properties
IUPAC Name |
2-phenoxyacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPAJQAJXVUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061029 | |
Record name | Acetyl chloride, phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-99-5 | |
Record name | 2-Phenoxyacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, 2-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl chloride, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetyl chloride, phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenoxyacetyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS65CKB849 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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